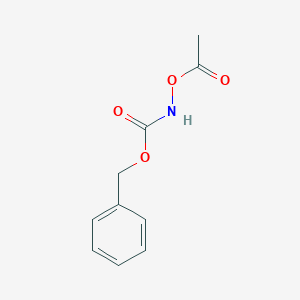

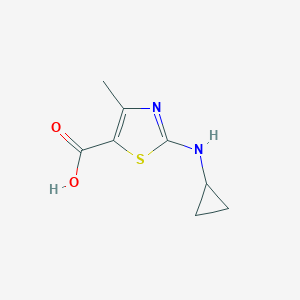

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of interest in organic and medicinal chemistry. It features a thiazole core, which is a common motif in various biologically active molecules. The presence of a cyclopropyl group adds to its significance in the synthesis of potential therapeutic agents.

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions, contributing significantly to organic and medicinal chemistry. For instance, a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized through a one-pot interaction involving 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine (Sydorenko et al., 2022).

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Agents

Research has revealed the synthesis of benzofused thiazole derivatives, highlighting their potential as alternative antioxidant and anti-inflammatory agents. The substituted benzofused thiazoles were prepared through cyclocondensation reactions, demonstrating significant anti-inflammatory activity and potential antioxidant activity against reactive species (Dattatraya G. Raut et al., 2020)[https://consensus.app/papers/pocl3-mediated-syntheses-pharmacological-evaluation-raut/62bd9ae20e925c8cb01307942a4632ef/?utm_source=chatgpt]. This study underscores the benzofused thiazole derivatives as promising templates for evaluating new anti-inflammatory agents.

Broad-spectrum Biological Activities

Thiazole derivatives have been recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and antidiabetic properties. The synthesis and application of these compounds, such as 2,4‐Thiazolidinedione derivatives, have been extensively explored for their potential in drug development. These derivatives offer a vast opportunity for structural modification, aiming to develop a wide range of lead molecules against various clinical disorders (Gurpreet Singh et al., 2022)[https://consensus.app/papers/perspective-24‐thiazolidinediones-based-ligands-singh/145ec1a916355b5f86712e1fcc6ec87d/?utm_source=chatgpt].

Carboxylic Acid Extraction and Biocatalyst Inhibition

Research on liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams has been reviewed, discussing solvent developments for LLX and their implications for bio-based plastic production. The review also touches upon biocatalyst inhibition by carboxylic acids, highlighting their impact on microbial strains used in fermentative production and the strategies to increase microbial robustness (L. Sprakel & B. Schuur, 2019; L. Jarboe et al., 2013)[https://consensus.app/papers/developments-extraction-acids-perspective-sprakel/12922721bb5c5f818344f042b4f337d8/?utm_source=chatgpt][https://consensus.app/papers/understanding-biocatalyst-inhibition-acids-jarboe/cd2279bca0055cffbbd5a1c5912cfda2/?utm_source=chatgpt].

Pharmacological Applications of Thiazole Derivatives

A comprehensive review of thiazole derivatives within the patent literature from 2008 to 2012 reveals their extensive use as therapeutic agents with antioxidant, analgesic, anti-inflammatory, and other pharmacological activities. This review underscores the thiazole ring as a significant nucleus for medicinal chemistry, illustrating the vast potential of these derivatives in drug discovery (A. Leoni et al., 2014)[https://consensus.app/papers/novel-derivatives-patent-review-2008-2012-part-leoni/852527d45a4750768878f94500a48b74/?utm_source=chatgpt].

Propiedades

IUPAC Name |

2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(7(11)12)13-8(9-4)10-5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFNCZKXXFXTHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625563 |

Source

|

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

162651-10-7 |

Source

|

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)